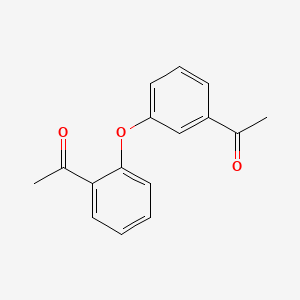
2,3'-Diacetyldiphenyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol. It is a useful research chemical compound, often utilized as a building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3’-Diacetyldiphenyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are unstable and can decompose explosively.
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HI or HBr. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Major Products Formed:
Oxidation: Formation of peroxides.
Acidic Cleavage: Formation of alcohols and alkyl halides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action for 2,3’-Diacetyldiphenyl Ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via an S_N2 or S_N1 reaction mechanism . This reactivity is crucial for its role in various chemical syntheses.
Vergleich Mit ähnlichen Verbindungen
4,4’-Diacetyl-2,2’-dimethoxydiphenyl Ether: A similar diphenyl ether compound with additional methoxy groups.
3,3’-Dihydroxy-2,2’,4,4’-tetramethoxy-6,6’-dimethyldiphenyl Ether: Another diphenyl ether with hydroxyl and methoxy groups.
Uniqueness: 2,3’-Diacetyldiphenyl Ether is unique due to its specific acetyl groups attached to the diphenyl ether structure, which can influence its reactivity and applications in chemical synthesis.
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-[3-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)12(2)18/h3-10H,1-2H3 |
InChI-Schlüssel |
YQJRLNGBKUCOMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















